Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 . This code provides a specific string of characters representing the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The boiling point is 126-128°C .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate has been studied for its reactivity in various synthesis and chemical reactions. Chapman, Hughes, and Scrowston (1971) explored the substitution reactions of derivatives with substituents in the thiophen ring, highlighting the compound's versatility in organic synthesis (Chapman, Hughes, & Scrowston, 1971). Rejňák et al. (2004) investigated the electrochemical behavior of methyl 3-bromo-1-benzothiophene-2-carboxylates, providing insights into their reduction and dimer products (Rejňák et al., 2004).
Potential in Pharmacology
The compound also shows potential in pharmacological research. Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives, related to this compound, as inhibitors of Plasmodium falciparum enoyl-ACP reductase, suggesting their use in antimalarial therapies (Banerjee et al., 2011).
Applications in Organic Chemistry
Further, the compound's utility in organic chemistry is demonstrated through various syntheses and functionalization studies. For instance, Queiroz et al. (2009) synthesized novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from similar compounds, assessing their antitumoral activity (Queiroz et al., 2009). Additionally, Jayaraman, Sridharan, and Nagappan (2010) chemoselectively synthesized 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing the compound's versatility in creating structurally diverse molecules (Jayaraman, Sridharan, & Nagappan, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZARJZCGTKHODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212509 | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-63-6 | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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